molecular formula C34H36N2O6 B1248176 Lindoldhamine (R,R)

Lindoldhamine (R,R)

Cat. No.: B1248176
M. Wt: 568.7 g/mol
InChI Key: DUBVXSGAOWUPMY-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lindoldhamine (R,R) is a natural product found in Xylopia parviflora with data available.

Chemical Reactions Analysis

Inhibition of Acid-Sensing Ion Channel 1a (ASIC1a)

Lindoldhamine inhibits the ASIC1a channel's response to physiologically relevant stimuli with a pH range of 6.5–6.85, with an IC50 range of 150–9 μM . It has been observed that Lindoldhamine's effectiveness decreases as the acidity of the stimulus increases .

Other Reported Activities

Lindoldhamine has demonstrated trypanocidal activity due to the inhibition of trypanothione reductase (IC50 27 μM) . At a concentration of 100 μM, it completely inhibits platelet aggregation induced by collagen, arachidonic acid, and platelet-activating factor . Lindoldhamine acts as a proton-independent activator of ASIC3, with EC50 values of 1.5 mM and 3.2 mM for human and rat ASIC3 channels, respectively . It potentiates the transient component of the human, but not rat, ASIC3 current and restores it from desensitization, with EC50 values of 3.7 and 16.2 μM, respectively .

Lindoldhamine as an Inhibitor

Lindoldhamine is a bisbenzylisoquinoline alkaloid that acts as a novel antagonist of the ASIC1a channel, providing new approaches to drug design and structural studies regarding the determinants of ASIC1a activation . Lindoldhamine effectively inhibits ASIC1a activity under mild acidosis, but its effectiveness decreases significantly as the acidity of the stimulus increases .

Lindoldhamine in Laurus nobilis L.

Lindoldhamine is extracted from the leaves of Laurus nobilis . Representatives of this family synthesize an abundant variety of alkaloids with 22 structurally distinct moieties .

Properties

Molecular Formula

C34H36N2O6

Molecular Weight

568.7 g/mol

IUPAC Name

(1R)-1-[[4-[2-hydroxy-5-[[(1R)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]phenoxy]phenyl]methyl]-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol

InChI

InChI=1S/C34H36N2O6/c1-40-32-16-22-9-11-35-27(25(22)18-30(32)38)13-20-3-6-24(7-4-20)42-34-15-21(5-8-29(34)37)14-28-26-19-31(39)33(41-2)17-23(26)10-12-36-28/h3-8,15-19,27-28,35-39H,9-14H2,1-2H3/t27-,28-/m1/s1

InChI Key

DUBVXSGAOWUPMY-VSGBNLITSA-N

Isomeric SMILES

COC1=C(C=C2[C@H](NCCC2=C1)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)C[C@@H]5C6=CC(=C(C=C6CCN5)OC)O)O)O

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)CC3=CC=C(C=C3)OC4=C(C=CC(=C4)CC5C6=CC(=C(C=C6CCN5)OC)O)O)O

Synonyms

(1R)-1-((4-(2-hydroxy-5-(((1R)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenyl)methyl)-6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol
(1S)-1-(4-(2-Hydroxy-5-(((1S)-7-hydroxy-6-methoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)methyl)phenoxy)benzyl)-6-methoxy-1,2,3,4-tetrahydro-7-isoquinolinol
7-Isoquinolinol, 1,2,3,4-tetrahydro-1-((4-(2-hydroxy-5-(((1S)-1,2,3,4-tetrahydro-7-hydroxy-6-methoxy-1-isoquinolinyl)methyl)phenoxy)phenyl)methyl)-6-methoxy-, (1S)-
lindoldhamine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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